High-Affinity Inhibition of CTX-M-15 β-Lactamase by FPI-1523
FPI-1523 is a potent inhibitor of the clinically relevant extended-spectrum β-lactamase CTX-M-15, with a dissociation constant (Kd) of 4 nM [1]. While a direct head-to-head Kd comparison with its parent compound Avibactam is not available from the same study, Avibactam has been reported with a similar IC50 of 5 nM against CTX-M-15 in a different assay . This quantitative Kd value provides a clear benchmark for the high affinity of FPI-1523 for this enzyme.
| Evidence Dimension | Binding affinity (Kd) for CTX-M-15 |
|---|---|
| Target Compound Data | Kd = 4 nM |
| Comparator Or Baseline | Avibactam (IC50 = 5 nM against CTX-M-15) |
| Quantified Difference | Both values are in the low nM range, indicating high potency. |
| Conditions | FPI-1523: In vitro enzyme assay. Avibactam: In vitro enzyme assay. |
Why This Matters
This quantifies the high potency of FPI-1523 against a major resistance enzyme, which is critical for researchers designing experiments or validating assays against CTX-M-15-producing bacteria.
- [1] King AM, et al. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chem Biol. 2016 Apr 15;11(4):864-8. View Source
